molecular formula C7H8BrNOS B6199070 5-bromo-6-methoxy-2-methylpyridine-3-thiol CAS No. 2680542-89-4

5-bromo-6-methoxy-2-methylpyridine-3-thiol

Cat. No.: B6199070
CAS No.: 2680542-89-4
M. Wt: 234.1
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Description

5-Bromo-6-methoxy-2-methylpyridine-3-thiol is a heterocyclic compound with the molecular formula C7H8BrNOS It is a derivative of pyridine, characterized by the presence of bromine, methoxy, methyl, and thiol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-methoxy-2-methylpyridine-3-thiol typically involves the bromination of 6-methoxy-2-methylpyridine followed by thiolation. One common method includes:

    Bromination: Reacting 6-methoxy-2-methylpyridine with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 5-position.

    Thiolation: The brominated intermediate is then reacted with a thiolating agent, such as thiourea or sodium hydrosulfide, under basic conditions to introduce the thiol group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-2-methylpyridine-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 6-methoxy-2-methylpyridine-3-thiol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-bromo-6-methoxy-2-methylpyridine-3-sulfonic acid.

    Reduction: Formation of 6-methoxy-2-methylpyridine-3-thiol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-6-methoxy-2-methylpyridine-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5-bromo-6-methoxy-2-methylpyridine-3-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The bromine and methoxy groups may also contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: Similar structure but lacks the methoxy and thiol groups.

    5-Bromo-2-methylpyridin-3-amine: Contains an amine group instead of a thiol group.

    6-Methoxy-2-methylpyridine: Lacks the bromine and thiol groups.

Uniqueness

5-Bromo-6-methoxy-2-methylpyridine-3-thiol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and thiol groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2680542-89-4

Molecular Formula

C7H8BrNOS

Molecular Weight

234.1

Purity

95

Origin of Product

United States

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